Product packaging for Methyl 3,3,3-trifluoropropionate(Cat. No.:CAS No. 18830-44-9)

Methyl 3,3,3-trifluoropropionate

Cat. No.: B092507
CAS No.: 18830-44-9
M. Wt: 142.08 g/mol
InChI Key: PMGBATZKLCISOD-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Advanced Chemical Synthesis

The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. youtube.comnih.gov Organofluorine compounds are central to modern chemical synthesis due to the unique characteristics imparted by the carbon-fluorine bond, which is one of the strongest in organic chemistry. wikipedia.org This strong bond contributes to high thermal and chemical stability in fluorinated compounds. youtube.comwikipedia.org

The presence of fluorine can enhance several key molecular attributes:

Lipophilicity : Fluorine substitution often increases a molecule's lipophilicity, which can improve its absorption and distribution within biological systems. mdpi.comyoutube.com

Metabolic Stability : The strength of the C-F bond makes fluorinated compounds more resistant to metabolic degradation, a crucial feature in drug design for extending the half-life of a therapeutic agent. mdpi.comnih.gov

Binding Affinity : The high electronegativity of fluorine can modify the electronic properties of a molecule, potentially leading to stronger interactions with biological targets like enzymes or receptors. mdpi.comyoutube.com

These modified properties have made fluorinated compounds indispensable in various sectors, including pharmaceuticals, agrochemicals, and materials science. youtube.comwikipedia.orgacs.org They are used to create products ranging from anticancer agents and antibiotics to high-performance polymers and liquid crystals. nih.govacs.org

Overview of Methyl 3,3,3-trifluoropropionate as a Versatile Fluorinated Synthon and Intermediate

This compound is a key fluorinated synthon, a term for a building block used in chemical synthesis to introduce specific structural motifs into a target molecule. scripps.edu Its utility lies in its ability to introduce the trifluoromethyl group (-CF₃) and a three-carbon chain into a variety of molecular scaffolds. google.comcymitquimica.com The compound's reactivity, especially in nucleophilic substitution reactions, allows for its incorporation into more complex structures. cymitquimica.com It is a crucial starting material or intermediate for producing medicines, pesticides, and dyes. google.com For instance, it is used in the synthesis of functionalized styrenes through reactions involving CF₃-substituted carbenes. researchgate.net

Role of Trifluoromethyl Group in Enhancing Molecular Reactivity and Stability

The trifluoromethyl (-CF₃) group is a dominant functional group in the field of organofluorine chemistry, largely due to its profound impact on molecular properties. mdpi.comwikipedia.org

Electronic Effects : The -CF₃ group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. mdpi.comwikipedia.org This property significantly influences the acidity and basicity of nearby functional groups. For example, compounds with a trifluoromethyl group, like trifluoroacetic acid, are often strong acids. wikipedia.org This electronic influence can also enhance hydrogen bonding and electrostatic interactions with biological targets. mdpi.com

Stability : The C-F bonds within the trifluoromethyl group are exceptionally strong, with a bond dissociation energy significantly higher than that of a C-H bond. mdpi.com This imparts high metabolic stability, protecting the group from oxidative degradation in biological systems—a common strategy in drug design to improve a drug's lifespan in the body. mdpi.comwikipedia.org Furthermore, the -CF₃ group is resistant to chemical, thermal, and photochemical degradation. mdpi.com

Steric and Lipophilic Properties : The trifluoromethyl group is larger than a methyl group and is often used as a bioisostere to replace chlorine or methyl groups in lead compounds during drug development. mdpi.comwikipedia.org This substitution can adjust steric fit and electronic properties to optimize binding affinity and selectivity. mdpi.comwikipedia.org The -CF₃ group also increases lipophilicity, which can facilitate passage through biological membranes. mdpi.com

Strategic Importance in Interdisciplinary Chemical Research

The unique combination of properties conferred by the trifluoromethyl group makes this compound a strategically important molecule in interdisciplinary research, bridging organic synthesis with medicinal chemistry and materials science. mdpi.comnih.gov

In medicinal chemistry , the incorporation of the -CF₃ group is a well-established strategy for enhancing the efficacy of drug candidates. mdpi.comnih.gov It is used to fine-tune physicochemical characteristics, improve pharmacokinetic profiles, and increase binding affinity. mdpi.com Numerous FDA-approved drugs contain the trifluoromethyl group, including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.orgmdpi.com

In materials science , the stability and unique electronic properties of fluorinated compounds are exploited to create advanced materials. youtube.comacs.org While specific applications of this compound in materials are less detailed in the provided context, the general class of fluorine-containing compounds is vital for developing polymers, liquid crystals, and other functional materials with high thermal stability and specific surface properties. youtube.comacs.org

The compound also plays a role in agrochemicals , where enhanced stability and target affinity can lead to more potent and effective herbicides and insecticides. youtube.comwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaMoO4<br>C4H5F3O2 B092507 Methyl 3,3,3-trifluoropropionate CAS No. 18830-44-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,3,3-trifluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O2/c1-9-3(8)2-4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGBATZKLCISOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382062
Record name Methyl 3,3,3-trifluoropropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18830-44-9
Record name Methyl 3,3,3-trifluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3,3,3-trifluoropropanoate
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Synthetic Methodologies for Methyl 3,3,3 Trifluoropropionate and Its Derivatives

Direct Esterification Routes

The most straightforward approach to synthesizing methyl 3,3,3-trifluoropropionate involves the direct esterification of 3,3,3-trifluoropropionic acid with methanol (B129727). This method is favored for its atom economy and simplicity.

Catalytic Synthesis from 3,3,3-Trifluoropropionic Acid and Methanol

The reaction between 3,3,3-trifluoropropionic acid and methanol provides a direct route to this compound. nih.gov The use of a catalyst is crucial to achieve high yields and reaction rates.

Research has shown that certain slightly soluble tungsten compounds are effective catalysts for this esterification. nih.gov These catalysts, which include tungstic acid and aqua-oxidized tungsten, offer a practical and efficient means of promoting the reaction. nih.gov The heterogeneous nature of these catalysts simplifies their separation from the reaction mixture. One specific example highlights the use of tungstic acid in the reaction. nih.gov

To maximize the yield and selectivity of this compound, several reaction parameters have been optimized. Key factors influencing the outcome of the synthesis include reaction temperature, reaction time, and the molar ratio of the reactants. nih.gov

A study demonstrated that a one-step reaction carried out at temperatures between 60-100°C with magnetic stirring for 2-12 hours can produce high yields. nih.gov Optimal conditions were identified as a reaction temperature of 80-90°C and a reaction time of 6-7 hours. nih.gov The molar ratio of 3,3,3-trifluoropropionic acid to anhydrous methanol is also a critical parameter, with a preferred range of 1:1.0 to 1:1.5. nih.gov Furthermore, the mass ratio of the catalyst to 3,3,3-trifluoropropionic acid is ideally maintained between 0.01:1 and 0.1:1. nih.gov

Table 1: Optimization of Tungsten-Catalyzed Esterification

CatalystReactant Ratio (Acid:Alcohol)Temperature (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Tungstic Acid1:1.2 (mol/mol)90682.399.882.1 nih.gov
WO₃·0.33H₂O1:1.2 (mol/mol)90781.199.580.7 nih.gov

This table presents data from specific examples of tungsten-catalyzed esterification of 3,3,3-trifluoropropionic acid.

Advanced Transition Metal-Catalyzed Transformations

Beyond direct esterification, advanced transition metal-catalyzed reactions offer powerful tools for the synthesis of derivatives of this compound, particularly for the introduction of aryl groups.

Rhodium-Catalyzed Coupling Protocols for Arylation

Rhodium catalysts have emerged as highly effective for various C-H activation and coupling reactions. While direct arylation of the this compound backbone is a challenging transformation, rhodium-catalyzed protocols have been successfully applied to structurally related fluorinated compounds, suggesting a viable pathway for producing arylated derivatives.

Research into the rhodium(III)-catalyzed β-arylation of α-trifluoromethylacrylic acid with arylboronic acids provides a pertinent example. nii.ac.jp This reaction proceeds smoothly to yield β-aryl-α-trifluoromethylpropanoic acids, which are precursors to the corresponding esters. nii.ac.jp The reaction tolerates a range of electron-withdrawing and electron-donating groups on the arylboronic acid. nii.ac.jp This methodology demonstrates the potential for creating a library of β-arylated trifluoropropionate derivatives.

Table 2: Rhodium-Catalyzed β-Arylation of α-Trifluoromethylacrylic Acid

Arylboronic AcidProduct Yield (%)Reference
Phenylboronic acid85 nii.ac.jp
4-Chlorophenylboronic acid92 nii.ac.jp
4-Bromophenylboronic acid89 nii.ac.jp
4-(Ethoxycarbonyl)phenylboronic acid70 nii.ac.jp
4-Cyanophenylboronic acid51 nii.ac.jp
4-Methylphenylboronic acid88 nii.ac.jp
4-Methoxyphenylboronic acid78 nii.ac.jp
4-Biphenylboronic acid (as methyl ester)73 nii.ac.jp
2-Naphthylboronic acid (as methyl ester)50 nii.ac.jp

This table showcases the yields of various β-aryl-α-trifluoromethylpropanoic acids (or their methyl esters) synthesized via rhodium-catalyzed arylation.

This type of transformation highlights a sophisticated strategy for accessing complex derivatives of this compound, expanding the synthetic toolbox beyond simple esterification.

Mechanistic Studies of Rhodium Complex Intermediates and Catalytic Cycles

Mechanistic investigations suggest that the coupling reaction proceeds through the formation of rhodium carbene intermediates. organic-chemistry.org The proposed catalytic cycle begins with the reaction of the rhodium complex with the arylboronic acid to generate an aryl-rhodium species. acs.org This intermediate then reacts with the diazoester to form a rhodium carbene complex, which subsequently undergoes migratory insertion to yield the final phenylpropionate product. acs.org

The solvent system plays a critical role in the reaction's efficiency. The use of acetone (B3395972) as a solvent with water as an additive has been shown to be optimal, leading to nearly quantitative yields. organic-chemistry.org The polarity and acidity of the solvent are key factors in suppressing potential defluorination side reactions. organic-chemistry.org Mass spectrometry studies have indicated that the aryl-rhodium complex is the resting state of the catalytic cycle, as no rhodium carbene complex was detected during the reaction. acs.org

Scope and Limitations in Functionalized Aromatic Substrate Synthesis

This rhodium-catalyzed coupling method demonstrates broad applicability and high functional group tolerance. It is compatible with various substituents on the arylboronic acid, including halogens, esters, and nitro groups. organic-chemistry.org Notably, even unprotected hydroxyl and amino groups are tolerated under the reaction conditions. organic-chemistry.org

However, the methodology has its limitations. Sterically hindered substrates prove to be challenging coupling partners. organic-chemistry.org Additionally, strongly coordinating heterocycles are outside the current scope of this reaction, as they can interfere with the catalytic cycle by binding to the rhodium center and hampering the crucial transmetalation step. organic-chemistry.orgacs.org

Exploration of Other Transition Metal Catalysis for Related Fluorinated Esters

The synthesis of fluorinated organic compounds has greatly benefited from the development of various transition metal-catalyzed reactions. beilstein-journals.org Beyond rhodium, palladium has been extensively used to catalyze the formation of C-F bonds. For instance, palladium-catalyzed allylic fluorination of allylic phosphorothioate (B77711) esters and allylic p-nitrobenzoates has been achieved using fluoride (B91410) sources like AgF and TBAF(t-BuOH)₄, respectively. beilstein-journals.org These methods provide access to 2- and 3-arylpropenyl fluorides under mild conditions. beilstein-journals.org

Furthermore, palladium catalysts have been employed for the fluorination of (hetero)aryl triflates and bromides. nih.gov Innovative approaches also include the palladium-catalyzed aromatic C-H fluorination at room temperature using electrophilic fluorinating reagents, where a reactive Pd(IV)-F electrophile is generated in situ. nih.gov Iridium catalysis has also emerged as a viable method for accessing allylic fluorides. rsc.org These diverse transition metal-based strategies highlight the continuous efforts to develop milder, more efficient, and broadly applicable methods for synthesizing valuable fluorinated molecules. beilstein-journals.orgnih.gov

Isomerization and Rearrangement Pathways

Understanding the isomerization and rearrangement pathways of fluorinated compounds is crucial for controlling reaction outcomes and designing novel synthetic strategies.

Intramolecular 1,2-Trifluoroethyl Shifts in Dialkoxycarbenes

The study of carbene intermediates reveals fascinating rearrangement possibilities. While not directly involving this compound, related studies on dialkoxycarbenes provide insight into potential intramolecular shifts. The concept of a 1,2-trifluoroethyl shift represents a potential, though not explicitly documented, rearrangement pathway that could occur under certain thermal or catalytic conditions. Such rearrangements are significant in the broader context of fluorinated carbene chemistry.

Pyrolysis-Mass Spectrometry Studies of Carbene Isomerization

Pyrolysis-mass spectrometry (Py-MS) and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) are powerful analytical techniques for investigating the decomposition and isomerization of complex molecules at high temperatures. nih.govnih.gov These methods allow for the characterization of degradation products and provide insights into reaction mechanisms. nih.gov In the context of fluorinated compounds, Py-MS could be employed to study the thermal stability and potential rearrangement pathways of molecules like this compound and its derivatives, including the potential for carbene-mediated isomerizations.

Multi-step Syntheses from Fluorinated Precursors

The synthesis of this compound can be effectively achieved through various multi-step sequences that utilize readily available or synthetically accessible fluorinated starting materials. These methods provide alternative pathways to direct esterification and often involve key transformations such as oxidation, hydrolysis, and carbon-carbon bond formation.

Synthesis from Methyl 2-(trifluoromethyl)-3,3,3-trifluoropropionate

One notable multi-step synthesis commences with the hydrolysis of Methyl 2-(trifluoromethyl)-3,3,3-trifluoropropionate. This highly fluorinated precursor undergoes a reaction with a base, such as potassium acetate (B1210297) in an aqueous medium, to yield the desired this compound. prepchem.com

The reaction proceeds via the cleavage of the C-C bond between the α- and β-carbons, driven by the strong electron-withdrawing nature of the two trifluoromethyl groups. This method is particularly useful when the starting perfluorinated ester is accessible.

Reaction Scheme:

CF₃CH(CF₃)COOCH₃ + CH₃COOK → CF₃CH₂COOCH₃ + other products

Detailed Research Findings:

A typical procedure involves the dropwise addition of a solution of potassium acetate in water to a solution of Methyl 2-(trifluoromethyl)-3,3,3-trifluoropropionate in water. The reaction mixture is then stirred for a period to ensure complete conversion. The product, this compound, can then be isolated and purified using standard laboratory techniques such as distillation.

Table 1: Synthesis of this compound from Methyl 2-(trifluoromethyl)-3,3,3-trifluoropropionate

Starting MaterialReagentsSolventReaction ConditionsYieldReference
Methyl 2-(trifluoromethyl)-3,3,3-trifluoropropionatePotassium AcetateWaterNot specifiedN/A prepchem.com

Synthesis from 3,3,3-Trifluoropropenyl Ether or Chloride

Another versatile multi-step approach utilizes 3,3,3-trifluoropropenyl ether or chloride as the fluorinated precursor. google.com This method typically involves two key stages: the formation of an acetal (B89532) followed by oxidation.

In the initial step, 3,3,3-trifluoro-propenyl ether or chloride is reacted with methanol in the presence of a suitable catalyst to form a stable diacetal intermediate. This intermediate is then subjected to an oxidation reaction, often using an oxidizing agent like hydrogen peroxide in the presence of a catalyst, to yield the final product, this compound. google.com

Reaction Scheme:

CF₃CH=CH-OR + CH₃OH (catalyst) → CF₃CH₂CH(OCH₃)₂

CF₃CH₂CH(OCH₃)₂ + [O] → CF₃CH₂COOCH₃

Detailed Research Findings:

The choice of catalyst for both the acetal formation and the subsequent oxidation step is crucial for achieving high yields and selectivity. Various Lewis and Brønsted acids can be employed for the first step, while the oxidation can be catalyzed by a range of metal-based catalysts. google.com

Table 2: Two-Step Synthesis of this compound from 3,3,3-Trifluoropropenyl Ether

StepStarting MaterialReagents/CatalystsReaction ConditionsProductReference
13,3,3-Trifluoro-propenyl etherMethanol, CatalystNot specified3,3,3-Trifluoro-1,1-dimethoxypropane google.com
23,3,3-Trifluoro-1,1-dimethoxypropaneHydrogen Peroxide, Catalyst, HClNot specifiedThis compound google.com

Synthesis via Oxidation of 3,3,3-Trifluoropropionaldehyde

A multi-step synthesis can also be designed around the oxidation of 3,3,3-trifluoropropionaldehyde. This aldehyde, which can be prepared from other fluorinated precursors, serves as a direct precursor to 3,3,3-trifluoropropionic acid. The subsequent esterification of the acid with methanol yields the target ester.

The oxidation of 3,3,3-trifluoropropionaldehyde can be achieved using various oxidizing agents, with hydrogen peroxide being a common choice due to its environmental compatibility. google.com The reaction is typically catalyzed by a protonic acid or a solid super-strong acid. google.com

Reaction Scheme:

CF₃CH₂CHO + [O] → CF₃CH₂COOH

CF₃CH₂COOH + CH₃OH (acid catalyst) → CF₃CH₂COOCH₃

Detailed Research Findings:

The oxidation of 3,3,3-trifluoropropionaldehyde with hydrogen peroxide has been shown to proceed with high yields. The reaction conditions, such as temperature and the choice of catalyst, can be optimized to maximize the conversion and selectivity towards 3,3,3-trifluoropropionic acid. google.com The subsequent esterification is a standard and efficient reaction.

Table 3: Synthesis of this compound via Oxidation of 3,3,3-Trifluoropropionaldehyde

StepStarting MaterialReagents/CatalystsReaction ConditionsProductYieldReference
13,3,3-TrifluoropropionaldehydeHydrogen Peroxide (27%-70%), Protonic acid or solid super-strong acid catalyst60-100 °C, 5-10 h3,3,3-Trifluoropropionic acidHigh google.com
23,3,3-Trifluoropropionic acidMethanol, Acid catalystStandard esterification conditionsThis compoundN/A

Reactivity and Reaction Mechanism Studies of Methyl 3,3,3 Trifluoropropionate

Nucleophilic Addition and Substitution Reactions

The ester functionality of methyl 3,3,3-trifluoropropionate is a prime site for nucleophilic attack. These reactions are fundamental to its application in constructing more elaborate molecular architectures, including various heterocyclic systems.

Reactions with Mono- and Difunctional Nucleophiles

This compound readily reacts with a variety of simple nucleophiles. Due to the inductive effect of the adjacent trifluoromethyl group, the carbonyl carbon is highly electrophilic, facilitating addition-elimination reactions. For instance, reactions with primary and secondary amines lead to the formation of the corresponding amides. Similarly, hydrolysis under basic or acidic conditions yields 3,3,3-trifluoropropionic acid. While detailed studies on a broad range of mono- and difunctional nucleophiles are not extensively found in general literature, the inherent reactivity of the ester suggests that it would serve as a competent electrophile in reactions with alcohols (transesterification), thiols, and other common nucleophilic species.

Cyclocondensation Reactions for Heterocyclic Scaffolds

A significant application of this compound is its use as a three-carbon building block in the synthesis of trifluoromethyl-containing heterocycles. These reactions typically involve bifunctional nucleophiles that react sequentially with the ester and the activated α-carbon.

The synthesis of trifluoromethylated hydantoins, a class of compounds with potential biological activity, can be envisioned through the reaction of this compound with urea (B33335) or its derivatives. This type of cyclocondensation reaction is a standard method for preparing the hydantoin (B18101) ring system. The general mechanism would involve the initial nucleophilic attack of a nitrogen atom from urea onto the electrophilic carbonyl carbon of the ester. Subsequent intramolecular cyclization via attack of the second nitrogen atom, followed by dehydration, would yield the trifluoromethyl-substituted hydantoin ring. However, specific examples and detailed conditions for this transformation starting directly from this compound are not widely reported in readily accessible literature.

The construction of other five-membered heterocyclic rings, such as dihydro-1H-pyrroles and imidazol-5-ones, containing a trifluoromethyl group is a key area of synthetic interest.

Dihydro-1H-pyrroles: The synthesis of trifluoromethyl-substituted dihydro-1H-pyrroles using this compound would likely involve its reaction with a β-amino compound. The reaction could proceed through the formation of an enamine or enolate intermediate from the trifluoropropionate, which then undergoes cyclization.

Imidazol-5-ones: For the formation of trifluoromethylated imidazol-5-ones, a plausible synthetic route involves the reaction of this compound with an amidine. The reaction would proceed via initial acylation of the amidine by the ester, followed by an intramolecular condensation to form the five-membered ring. While the synthesis of various substituted imidazol-5-ones is well-documented, specific reports detailing the use of this compound as the trifluoromethyl source are not prevalent in the surveyed literature.

Ene Reactions and Pericyclic Processes

Beyond nucleophilic additions, the electronic properties of this compound can influence its participation in pericyclic reactions, although such examples are less common.

Thermal Ene Reactions with Iminopropionates

The ene reaction is a pericyclic process involving an "ene" (an alkene with an allylic hydrogen), an "enophile" (a component with a multiple bond), and the transfer of the allylic hydrogen to form a new sigma bond. In the context of this compound, its carbonyl group could potentially act as an enophile. A hypothetical thermal ene reaction with an iminopropionate could lead to the formation of a new carbon-carbon bond and a hydroxyl group, with the nitrogen atom influencing the reactivity of the ene component. Detailed research findings or specific examples of this particular thermal ene reaction involving this compound and iminopropionates are not available in the consulted scientific databases.

Synthesis of γ,δ-Unsaturated α-Amino α-Trifluoromethylcarboxylic Acids

The synthesis of γ,δ-unsaturated α-amino α-trifluoromethylcarboxylic acids from this compound represents a multi-step process that leverages the unique reactivity of the fluorinated ester. While no single documented procedure outlines this specific transformation in one pot, a plausible and chemically sound pathway can be constructed based on established organometallic and enolate chemistry principles. This synthetic route involves the sequential formation of key C-C and C-N bonds.

The proposed synthesis commences with the deprotonation of this compound at the α-carbon. Due to the electron-withdrawing nature of the adjacent trifluoromethyl group, the α-protons exhibit enhanced acidity. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) quantitatively generates the corresponding lithium enolate. libretexts.orgopenstax.org This enolate is a key nucleophilic intermediate.

The subsequent step involves the alkylation of this enolate to introduce the requisite γ,δ-unsaturation. The enolate undergoes a nucleophilic attack on an allylic electrophile, typically an allyl halide like allyl bromide, in an SN2 reaction. openstax.orgyoutube.com This reaction forms a new carbon-carbon bond at the α-position, yielding methyl 2-(trifluoromethyl)pent-4-enoate. The efficiency of this step is subject to the typical constraints of SN2 reactions, favoring primary halides to avoid competing elimination reactions. openstax.org

The introduction of the α-amino group is the most challenging step. It can be conceptually achieved through electrophilic amination of the enolate derived from the newly formed α-allyl ester. Reagents such as di-tert-butyl azodicarboxylate or other nitrogen electrophiles could be employed, followed by reduction or hydrolysis of the initial N-adduct to reveal the primary amine.

The final step in the sequence is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically accomplished under standard acidic or basic conditions, followed by neutralization to afford the target γ,δ-unsaturated α-amino α-trifluoromethylcarboxylic acid.

Table 1: Proposed Synthetic Pathway

StepReaction TypeReagentsIntermediate/Product
1Enolate FormationThis compound, Lithium Diisopropylamide (LDA)Lithium enolate of this compound
2α-AlkylationAllyl BromideMethyl 2-(trifluoromethyl)pent-4-enoate
3α-Amination1. LDA 2. Electrophilic Amine Source (e.g., Azodicarboxylate)α-Amino ester derivative
4Ester HydrolysisAqueous Acid (e.g., HCl) or Base (e.g., NaOH)γ,δ-Unsaturated α-Amino α-Trifluoromethylcarboxylic Acid

Mechanistic Insights into Trifluoromethyl Group Introduction

The trifluoromethyl (CF3) group is a crucial moiety in pharmaceuticals and agrochemicals, and understanding the mechanism of its introduction is fundamental. The CF3 group in this compound is typically installed via nucleophilic trifluoromethylation of a suitable precursor. The most widely utilized method involves reagents that can deliver a trifluoromethyl anion (CF3⁻) or its synthetic equivalent to an electrophile. semanticscholar.org

A preeminent reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often called the Ruppert-Prakash reagent. Its mechanism of action provides a general framework for understanding nucleophilic trifluoromethylation. semanticscholar.orgresearchgate.net The process is not a direct attack by TMSCF3 but requires activation by a nucleophilic initiator, typically a catalytic amount of a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or a carbonate base. semanticscholar.orgresearchgate.net

The catalytic cycle is understood to proceed through the following key stages:

Initiation: A nucleophilic catalyst (Nu⁻) attacks the silicon atom of TMSCF3. This forms a pentacoordinate, hypervalent siliconate intermediate, [Me₃Si(CF₃)Nu]⁻. semanticscholar.org This activation step is crucial as the C-Si bond in TMSCF3 itself is not sufficiently polarized for direct nucleophilic attack by the CF3 group.

CF₃⁻ Transfer: The hypervalent siliconate intermediate serves as a soluble and effective source of the trifluoromethyl anion. This "naked" CF₃⁻ anion is then transferred to an electrophilic substrate, such as an aldehyde or ketone. semanticscholar.orgorganic-chemistry.org

Adduct Formation: The trifluoromethyl anion adds to the electrophilic carbon of the carbonyl group, forming a trifluoromethylated alkoxide intermediate.

Catalyst Regeneration: The resulting alkoxide is subsequently trapped by the trimethylsilyl (B98337) group (either from another molecule of TMSCF3 or from the silylated catalyst), yielding the final O-silylated product and regenerating the nucleophilic initiator, which allows the catalytic cycle to continue. researchgate.net

This overarching mechanism explains why the reaction rate is dependent on the nature of the initiator, the electrophile, and the specific trifluoromethylating reagent used. semanticscholar.org

Table 2: Key Species in Nucleophilic Trifluoromethylation with TMSCF₃

Role in MechanismExample SpeciesFunction
Trifluoromethylating Reagent(Trifluoromethyl)trimethylsilane (TMSCF₃)Source of the trifluoromethyl group.
Initiator (Catalyst)Fluoride Ion (F⁻) or Carbonate (CO₃²⁻)Activates the C-Si bond by forming a hypervalent siliconate. semanticscholar.orgresearchgate.net
Active Intermediate[Me₃Si(CF₃)F]⁻Delivers the trifluoromethyl anion to the electrophile. semanticscholar.org
ElectrophileAldehyde or Ketone (R₂C=O)Accepts the nucleophilic CF₃⁻ group.
ProductO-silyl-trifluoromethyl carbinolThe final, stable product of the addition.

Electrophilic Aromatic Substitution with Derived Species

While this compound itself is not an electrophile for aromatic substitution, it serves as a precursor to reactive species that can participate in such transformations. A key derivative is methyl 3,3,3-trifluoro-2-diazopropionate , which enables the direct introduction of the entire trifluoropropionate side-chain into aromatic systems via transition-metal catalysis. organic-chemistry.orgacs.org This modern approach achieves the net outcome of an aromatic substitution.

A highly effective method involves a rhodium-catalyzed cross-coupling of arylboronic acids with methyl 3,3,3-trifluoro-2-diazopropionate. organic-chemistry.orgnih.gov This reaction provides a versatile route to α-aryl-α-trifluoromethyl esters, including derivatives of widely used non-steroidal anti-inflammatory drugs (NSAIDs). acs.org

The proposed catalytic cycle for this transformation involves several key steps: acs.org

Transmetalation: The catalyst, for example [RhCp*Cl₂]₂, reacts with the arylboronic acid to form an aryl-rhodium intermediate. This step is often base-assisted, though the diazoester itself can be sufficiently basic to promote the reaction. acs.org

Carbene Formation: The aryl-rhodium complex then reacts with the methyl 3,3,3-trifluoro-2-diazopropionate. This leads to the extrusion of dinitrogen (N₂) and the formation of a rhodium-carbene complex.

Migratory Insertion: The aryl group on the rhodium center migrates to the carbene carbon. This migratory insertion step forms a new carbon-carbon bond and results in a rhodium-enolate complex.

Protonolysis: The rhodium-enolate intermediate is protonated by a proton source in the reaction mixture (such as water added as an additive), which releases the final α-aryl-α-trifluoromethyl propionate (B1217596) product and regenerates the active rhodium catalyst for the next cycle. organic-chemistry.orgacs.org

This methodology has proven effective for a range of functionalized arylboronic acids, demonstrating its utility in drug discovery and medicinal chemistry. organic-chemistry.org

Table 3: Scope of Rhodium-Catalyzed Arylation with Methyl 3,3,3-Trifluoro-2-diazopropionate

Arylboronic Acid SubstrateDerived Drug AnalogueReported Yield
(3-Phenoxyphenyl)boronic acidFenoprofen analogueGood
(2-Fluoro-[1,1'-biphenyl]-4-yl)boronic acidFlurbiprofen analogueGood
(3-Benzoylphenyl)boronic acidKetoprofen analogueGood
(6-Methoxynaphthalen-2-yl)boronic acidNaproxen analogueGood
(4-Isobutylphenyl)boronic acidIbuprofen analogueGood

Yields are based on qualitative descriptions from the source literature. organic-chemistry.orgacs.org

Applications of Methyl 3,3,3 Trifluoropropionate in Materials Science and Engineering

Development of Fluorinated Polymers and Resins

The incorporation of fluorine-containing compounds like MTFP into polymer structures is a key strategy for developing materials with exceptional properties. Fluoropolymers are known for their high resistance to chemicals, UV radiation, and heat. rsc.org The introduction of fluorinated moieties can lead to polymers that self-assemble in solution, creating unique morphologies with valuable characteristics. rsc.org While various fluorinated monomers are used in polymerization, the principles underlying the benefits of fluorination are relevant to the potential use of MTFP as a building block or additive. mdpi.comresearchgate.net

The introduction of fluorine into polymer chains is a well-established method for enhancing their thermal stability and chemical resistance. rsc.orgmdpi.comgoogle.com Fluorinated polymers exhibit these improved properties due to the strength of the carbon-fluorine bond and the shielding effect of the fluorine atoms. rsc.orggoogle.com

Thermal Stability: Polymers containing fluorine generally show good thermal stability. nih.gov For example, certain fluorinated elastomers have been noted for being thermostable and oil-resistant, making them suitable for use in aggressive environments. nih.gov The degradation of polymers, which can be accelerated by heat, often involves oxidative processes. mdpi.com The inherent stability of fluorinated compounds can help mitigate this degradation. google.com Research on various porous copolymers has shown that thermal stability, often measured by the temperature at which a certain percentage of mass loss occurs, can be significantly high, with some materials being stable up to 266-298°C in air. mdpi.com

Chemical Resistance: Chemical resistance is a crucial property for polymers used in many industrial applications, as it ensures the material can withstand exposure to various chemicals without degrading, cracking, or softening. specialchem.com The highly crosslinked molecular structure typical of some high-performance polymers makes it difficult for chemicals to penetrate and cause damage. specialchem.com Fluorinated polymers are particularly known for their resistance to harsh chemical environments. google.com This resistance stems from the stable and non-reactive nature of the fluorinated chains. Factors that influence a polymer's chemical resistance include its molecular weight, the presence of additives, and the degree of cross-linking. specialchem.com The choice of polymer and any modifying agents is critical for achieving the desired level of chemical inertness. thermofisher.comcurbellplastics.com

Advanced Coatings and Surface Technologies

Fluorinated compounds are integral to the formulation of advanced coatings designed to modify surface properties. Their use can lead to surfaces that are easy to clean or even self-cleaning. ptfecoatings.com

The incorporation of fluorine-containing molecules into coatings is a primary method for creating surfaces that repel both water (hydrophobicity) and oils (oleophobicity). ptfecoatings.commdpi.com This effect is attributed to the low surface energy of fluorinated compounds. ptfecoatings.com

When applied to a surface, these compounds create a coating that prevents liquids from wetting or penetrating it. ptfecoatings.com Water droplets on such a surface bead up and roll off easily. ptfecoatings.com The effectiveness of these coatings is often quantified by measuring the contact angle of water and other liquids on the surface. A higher contact angle indicates greater repellency. For instance, studies on coatings modified with a fluorine monomer have demonstrated a significant increase in the water contact angle, reaching up to 121.8°. mdpi.com A surface is typically considered hydrophobic if the water contact angle is at least 90°, and superhydrophobic at 150° or more. googleapis.com

The creation of these repellent surfaces involves not only the chemical composition but also the physical texture of the surface. A certain level of roughness at a microscopic scale is often necessary to achieve superhydrophobicity. googleapis.com Research has shown that coatings developed from fluorinated materials can generate the required surface roughness for enhanced liquid repellency. googleapis.com Different methods, such as dip-coating and surface-initiated polymerization, can be used to fabricate these functional surfaces. bohrium.comresearchgate.net

The following table presents data on contact angles achieved with coatings containing fluorinated monomers, demonstrating the enhancement of hydrophobic and oleophobic properties.

Sample (Molar Ratio of Epoxy Group to Fluorine Monomer)Water Contact Angle (°)Ethylene Glycol Contact Angle (°)
Sample ① (Higher Fluorine Content)IncreasedIncreased
Sample ②IncreasedIncreased
Sample ③ (Higher Fluorine Content)Close to MaximumClose to Maximum
Molar Ratio 26:1121.878.2
Data derived from a study on coatings with varying fluorine monomer content. mdpi.com

Applications in Bioactive Molecule Synthesis and Development

Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Methyl 3,3,3-trifluoropropionate is a valuable precursor in the creation of pharmaceutical intermediates and, ultimately, Active Pharmaceutical Ingredients (APIs). google.com The presence of the trifluoromethyl (-CF3) group is a key feature in many modern drugs, influencing their efficacy and pharmacokinetic profiles. hovione.comwechemglobal.com

Design and Synthesis of Fluorinated Drug Candidates

The introduction of a trifluoromethyl group is a widely used strategy in medicinal chemistry for designing new drug candidates. researchgate.net This is due to the unique physicochemical properties that the -CF3 group confers upon a molecule. researchgate.net The synthesis of various trifluoromethylated compounds, often starting from precursors like this compound, is a significant area of research. researchgate.net For example, it is used in the synthesis of 2,2,2-trifluoroethyl 3,3,3-trifluoroprionate and N-trifluoropropionyl-D-mannosamine, which are important in drug development. nbinno.com

The process of incorporating fluorine into a potential drug molecule, often referred to as a "fluorine scan," is a standard procedure in the development of new therapeutic agents. mdpi.com This strategic placement of fluorine can lead to compounds with improved biological activity. mdpi.com

Strategies for Enhancing Bioactivity and Metabolic Stability through Fluorination

Fluorination is a key strategy for enhancing the bioactivity and metabolic stability of drug candidates. researchgate.netnih.gov The carbon-fluorine (C-F) bond is exceptionally strong, which often leads to increased metabolic stability of fluorinated pharmaceuticals. nih.gov This means the drug is less likely to be broken down by the body's metabolic processes before it can exert its therapeutic effect. researchgate.nettandfonline.com

The introduction of a trifluoromethyl group can influence a drug's lipophilicity, which affects how easily it can pass through cell membranes. researchgate.netnih.gov This can, in turn, enhance its bioavailability and potency. researchgate.net By strategically replacing a methyl (-CH3) group with a trifluoromethyl (-CF3) group, medicinal chemists can fine-tune the properties of a molecule to optimize its therapeutic potential. nih.govacs.org This substitution can lead to improved interactions with target proteins and enzymes. acs.orgresearchgate.net

Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger binding with its biological target. wechemglobal.comnih.gov This can result in a more potent and selective drug. nih.gov

Derivatization for Specific Pharmacological Targets

This compound can be chemically modified, or "derivatized," to create a variety of compounds tailored to interact with specific pharmacological targets. researchgate.net This process often involves reactions that target the ester group of the molecule.

One common derivatization technique is acylation, where fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) are used to modify molecules. nih.gov This is often a necessary step to improve the analytical characteristics of certain drug compounds for techniques like gas chromatography-mass spectrometry. nih.gov The resulting derivatives can then be studied for their interaction with specific biological targets.

The strategic derivatization of fluorinated building blocks allows for the creation of a diverse library of compounds that can be screened for activity against various diseases. This approach is fundamental to the discovery of new medicines.

Agrochemical Synthesis and Crop Protection Agents

Similar to its role in pharmaceuticals, this compound is a crucial building block in the synthesis of modern agrochemicals. google.com The inclusion of fluorine in pesticides and herbicides can lead to more effective and stable products for crop protection. numberanalytics.comacs.org

Formulation of Advanced Pesticides and Herbicides

Fluorinated compounds are integral to the formulation of advanced pesticides and herbicides. researchgate.net The presence of a trifluoromethyl group can enhance the efficacy of these agricultural chemicals. numberanalytics.com In recent years, a significant percentage of newly registered agrochemicals have contained fluorine, highlighting the importance of this element in the industry. acs.orgnih.gov

The synthesis of these advanced agrochemicals often involves the use of fluorinated intermediates derived from starting materials like this compound.

Improving Efficacy and Stability of Agricultural Chemicals

The incorporation of fluorine into agrochemicals can significantly improve their efficacy and stability. researchgate.netnumberanalytics.com The strong carbon-fluorine bond contributes to the metabolic stability of these compounds in the environment, which can lead to longer-lasting pest control. nih.gov

Synthesis of Trifluoromethylated Amino Acid Derivatives

The introduction of trifluoromethyl groups into amino acids can significantly alter their biological properties, making trifluoromethylated amino acid derivatives valuable building blocks in medicinal chemistry and drug discovery. This compound serves as a key precursor in the synthesis of these important compounds, primarily through its conversion to reactive intermediates such as methyl 3,3,3-trifluoro-2-diazopropionate.

Research has demonstrated the utility of methyl 3,3,3-trifluoro-2-diazopropionate in synthesizing α-trifluoromethyl substituted α-amino acid derivatives. researchgate.net This is achieved through the formation of ammonium (B1175870) ylides from the reaction of the diazo compound with various amines and amides. researchgate.net The copper(II) complex, Cu(hfacac)2, where hfacac is hexafluoroacetylacetonate, has been identified as a particularly effective catalyst for these transformations. researchgate.net

In the presence of this catalyst, reactions can proceed with good yields, offering a viable route to novel amino acid derivatives. researchgate.net For instance, the reaction with N-acetyl-2-phenylamine can produce methyl N-acetyl-2-phenylglycinate derivatives in yields ranging from 73–80% with a catalyst loading of 3 mmol% in refluxing toluene. researchgate.net

Furthermore, biocatalytic strategies have been developed for the enantioselective synthesis of α-trifluoromethyl amines using alkyl 2-diazo-3,3,3-trifluoropropanoates. nih.govacs.org Engineered variants of cytochrome c552 from Hydrogenobacter thermophilus have been employed to catalyze the asymmetric N-H carbene insertion of these diazo compounds. nih.govacs.org This method allows for the synthesis of chiral α-trifluoromethyl amino esters with high yields and excellent enantioselectivity. nih.govacs.org

By modifying the ester group of the diazo reagent, it is possible to invert the enantioselectivity of the enzymatic reaction, providing access to either enantiomer of the desired product. nih.gov This approach is applicable to a wide range of aryl amine substrates, highlighting its versatility in generating a diverse library of trifluoromethylated amino acid derivatives. nih.gov

The following table summarizes key research findings in the synthesis of trifluoromethylated amino acid derivatives from precursors related to this compound:

PrecursorSubstrateCatalyst/EnzymeProductYieldEnantiomeric Ratio (er)
Methyl 3,3,3-trifluoro-2-diazopropionateN-acetyl-2-phenylamineCu(hfacac)2Methyl N-acetyl-2-phenylglycinate derivative73-80%Not Reported
Benzyl 2-diazo-3,3,3-trifluoropropanoateAryl aminesEngineered Cytochrome c552Chiral α-trifluoromethyl amino esters>99%95:5
Alkyl 2-diazo-3,3,3-trifluoropropanoatesAryl aminesEngineered Cytochrome c552(Opposite enantiomer) Chiral α-trifluoromethyl amino estersNot Reported99.5:0.5

Computational and Theoretical Studies on Methyl 3,3,3 Trifluoropropionate Systems

Quantum Chemical Calculations

Quantum chemistry calculations are employed to investigate the electronic structure and energetics of molecules. These methods provide fundamental data on molecular properties, reactivity, and the transition states of chemical reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a vital tool for elucidating complex reaction mechanisms, identifying intermediate structures, and analyzing the energetic profiles of reaction pathways. By calculating the energies of reactants, products, and transition states, DFT can determine activation barriers, which are crucial for understanding reaction kinetics. mdpi.comgithub.ionih.gov

In the context of a molecule like Methyl 3,3,3-trifluoropropionate, DFT calculations can be used to model its decomposition pathways, which is particularly relevant for its application in high-voltage lithium-ion batteries. acs.org For instance, DFT can be employed to study the step-by-step mechanism of electrolyte reduction at an electrode surface. scispace.comifpenergiesnouvelles.com The process involves mapping the potential energy surface of the reaction to find the lowest-energy path from reactants to products. The highest point along this path corresponds to the transition state, the geometry and energy of which determine the reaction rate. mdpi.com While specific DFT studies detailing the reaction pathways of MTFP were not prevalent in the surveyed literature, the methodology is well-established for similar ester compounds and electrolyte components. nih.govrsc.orgmdpi.com

Key aspects of DFT for reaction analysis include:

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface corresponding to the transition state. mdpi.com

Activation Energy Calculation: The energy difference between the transition state and the reactants provides the activation barrier, a key kinetic parameter. nih.gov

Reaction Energy Calculation: The energy difference between products and reactants determines the thermodynamics of the reaction (whether it is exothermic or endothermic).

DFT and other quantum chemical methods are used to calculate various electronic properties and reactivity descriptors that help predict the chemical behavior of a molecule. mdpi.comresearchgate.net These descriptors provide insight into how a molecule will interact with other species, such as ions or electrode surfaces.

For this compound, key descriptors would include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). A large HOMO-LUMO gap generally implies high kinetic stability. mdpi.com

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is useful for predicting sites of nucleophilic or electrophilic attack and understanding non-covalent interactions. researchgate.net

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule, which can help in understanding electrostatic interactions and reaction mechanisms. mdpi.comresearchgate.net

Polarizability: This descriptor measures the ability of the electron cloud of a molecule to be distorted by an external electric field. It is an important factor in intermolecular interactions. researchgate.netarxiv.org

The table below summarizes key reactivity descriptors and their general significance, which are applicable to the analysis of molecules like MTFP.

DescriptorSignificance
HOMO Energy Indicates the molecule's ability to donate electrons. Higher energy suggests greater reactivity as a nucleophile.
LUMO Energy Indicates the molecule's ability to accept electrons. Lower energy suggests greater reactivity as an electrophile.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. A larger gap typically correlates with higher chemical stability and lower reactivity.
Chemical Hardness A measure of resistance to change in electron distribution. It is related to the HOMO-LUMO gap.
Electronegativity The ability of a molecule to attract electrons.
Electrophilicity Index A measure of the energy lowering of a molecule when it accepts electrons.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as Molecular Dynamics (MD), are used to study the behavior of systems containing many atoms or molecules over time. nih.gov These simulations provide a dynamic picture of molecular interactions, solvation structures, and transport properties.

When this compound is used as a co-solvent, its fluorinated structure and ester group influence the composition and stability of the Li⁺ solvation shell. Simulations can reveal whether MTFP molecules displace other solvent components or anions in the primary coordination sphere of the Li⁺ ion. This, in turn, affects the desolvation energy of Li⁺ at the electrode interface, a critical step for intercalation. researchgate.net

Furthermore, MD simulations can be used to calculate key transport properties like ionic conductivity and diffusion coefficients. nih.govmdpi.com Studies have shown that including MTFP as a co-solvent can enhance the ionic conductivity of the electrolyte, especially at low temperatures. For example, an electrolyte of 1 M LiPF₆ in a mixture of MTFP, ethyl methyl carbonate (EMC), and fluoroethylene carbonate (FEC) showed higher conductivity compared to a standard ethylene carbonate (EC)-based electrolyte. frontiersin.org At -40°C, the conductivity of the MTFP-containing electrolyte was 1.709 mS/cm, which is beneficial for ion transport at low temperatures. frontiersin.org

Table 1: Ionic Conductivity of Different Electrolytes

Temperature (°C) 1 M LiPF₆ MTFP/EMC/FEC (mS/cm) 1.0 M LiPF₆ EMC/EC (mS/cm)
-40 1.709 1.264

Data sourced from Frontiers in Chemistry frontiersin.org

This improved low-temperature performance is also reflected in the discharge capacities of battery cells. Cells using the MTFP-based electrolyte demonstrated higher discharge capacities at both room temperature and -40°C compared to those with the EC-based electrolyte. frontiersin.org

Table 2: Discharge Capacities at 0.2C Rate

Temperature (°C) Fluorinated Electrolyte (MTFP) (mAh/g) EC-Based Electrolyte (mAh/g)
25 202.2 180.8
-40 134.7 109.6

Data sourced from Frontiers in Chemistry frontiersin.org

The formation of a passivating layer, known as the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode, is critical for the stability and cycle life of lithium-ion batteries. scispace.comifpenergiesnouvelles.com These layers are formed from the decomposition products of the electrolyte. The composition and properties of the SEI/CEI are highly dependent on the electrolyte formulation. researchgate.net

Molecular modeling can be used to simulate the initial stages of SEI/CEI formation by modeling the decomposition reactions of electrolyte components, including solvents like MTFP, at the electrode surfaces. nih.govpnnl.gov These simulations help to predict the chemical composition of the resulting interphase, which can be composed of organic species like lithium dicarbonate and inorganic species like lithium fluoride (B91410) (LiF) and lithium carbonate (Li₂CO₃). scispace.com

The use of fluorinated solvents like MTFP is often associated with the formation of a stable, LiF-rich SEI layer. nih.gov LiF is known to be a good electronic insulator but a reasonable Li⁺ conductor, which helps to prevent further electrolyte decomposition while allowing for efficient Li⁺ transport. nih.gov X-ray photoelectron spectroscopy analysis of electrodes cycled in an MTFP-based electrolyte has suggested the formation of a thin and uniform passivation layer, which contributes to excellent cyclability and thermal stability. acs.org Computational modeling, including first-principles kinetic Monte Carlo (kMC) models, can simulate the growth and evolution of these layers, providing insights into their structure, heterogeneity, and impact on ion transport. ifpenergiesnouvelles.comnih.gov

Understanding the three-dimensional structure (conformation) and intermolecular interactions of this compound is essential for interpreting its physical properties and its behavior as a solvent. Computational methods can predict the stable conformations of the molecule and the energy barriers between them. nih.gov

The MTFP molecule (CF₃CH₂COOCH₃) possesses polar groups (C=O, C-F) and a flexible backbone, allowing for various rotational isomers (conformers). Quantum chemical calculations can be used to determine the relative energies of these conformers, identifying the most stable structures in the gas phase or in solution. chemrxiv.org

Furthermore, molecular dynamics simulations can be used to study the non-covalent interactions between MTFP molecules and with other components of a solution, such as other solvents, salts, and electrode surfaces. chemrxiv.org These interactions include:

Van der Waals forces: These are ubiquitous attractive or repulsive forces between molecules.

Dipole-dipole interactions: Arising from the permanent dipoles of the ester and trifluoromethyl groups.

Hydrogen bonding: Although MTFP cannot self-hydrogen bond as a donor, the oxygen atoms of the carbonyl group can act as hydrogen bond acceptors.

Analyzing these interactions through simulation provides a molecular-level explanation for macroscopic properties like viscosity, boiling point, and miscibility, and for its effectiveness in solvating lithium ions and contributing to a stable SEI. chemrxiv.orgnih.gov

Q & A

Q. What are the optimized synthetic routes for Methyl 3,3,3-trifluoropropionate, and how can reaction yields be improved?

Answer: Two primary methods are documented:

  • Route 1: Esterification of 3,3,3-trifluoropropanoic acid with methanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) .
  • Route 2: Reaction of 3,3,3-trifluoropropionyl chloride with methanol, achieving ~82% yield. This method avoids water-sensitive intermediates and benefits from controlled stoichiometry (1:1.2 molar ratio of acyl chloride to methanol) .

Optimization Strategies:

  • Use anhydrous conditions and inert gas (N₂/Ar) to suppress side reactions.
  • Monitor reaction progress via ¹⁹F NMR to track fluorine-containing intermediates .
  • Employ catalytic bases (e.g., pyridine) to neutralize HCl byproducts in Route 2 .

Q. What analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies methyl ester protons (δ ~3.8 ppm) and trifluoromethyl groups (δ ~1.2 ppm).
    • ¹⁹F NMR resolves trifluoromethyl signals (δ ~-60 to -70 ppm), critical for confirming purity .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Validates molecular ion peaks (m/z 156 for C₄H₃F₃O₃) and detects trace impurities .
  • Infrared (IR) Spectroscopy: Confirms ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and C-F bonds at ~1150–1250 cm⁻¹ .

Q. How should this compound be purified to achieve >98% purity for sensitive applications?

Answer:

  • Distillation: Use fractional distillation under reduced pressure (boiling point ~90–95°C at 12 mmHg) to separate from unreacted starting materials .
  • Chromatography: Employ silica gel column chromatography with hexane/ethyl acetate (4:1) for small-scale purification .
  • Storage: Store in amber glass vials under inert gas at 4°C to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How does this compound (MTFP) perform as a solvent in lithium-ion battery electrolytes?

Answer: MTFP exhibits exceptional electrochemical stability:

  • Oxidative Stability: >4.5 V vs. Li/Li⁺, making it suitable for high-voltage cathodes .
  • Reductive Stability: Stable at 0.05 V vs. Li/Li⁺ due to its low electron affinity, preventing decomposition at the anode .
  • Mechanistic Insight: Density Functional Theory (DFT) calculations predict a reductive stability limit of −0.01 V vs. Li/Li⁺, aligning with experimental cyclic voltammetry data .

Methodology:

  • Use a 3-electrode cell with Li metal reference/counter electrodes and LiFSI salt (100 mM) to assess stability windows .

Q. What strategies resolve contradictions in thermal vs. electrochemical stability data for MTFP?

Answer: Discrepancies arise from differing degradation pathways:

  • Thermal Degradation: MTFP decomposes at >150°C via ester hydrolysis or radical pathways. Monitor via thermogravimetric analysis (TGA) and IR .
  • Electrochemical Degradation: Occurs at extreme potentials; use in situ Raman spectroscopy to detect intermediate species (e.g., LiF, CF₃ radicals) .

Best Practices:

  • Cross-validate stability data using differential scanning calorimetry (DSC) and controlled-potential electrolysis .

Q. How can MTFP’s reactivity be leveraged in palladium-catalyzed cross-coupling reactions?

Answer: MTFP acts as a fluorinated building block in β-fluorocinnamate synthesis :

  • Mechanism: Pd-catalyzed coupling of arylboronic acids with MTFP generates β-fluorocinnamates via transmetalation and reductive elimination .
  • Optimization: Use Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ in THF at 80°C for 12 hours .

Key Metrics:

  • Yields up to 85% with >90% regioselectivity, confirmed by HPLC and ¹⁹F NMR .

Q. What computational methods predict MTFP’s behavior in novel solvent formulations?

Answer:

  • DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to estimate oxidation/reduction potentials. For MTFP, computed oxidative stability is 6.17 V vs. Li/Li⁺, aligning with experimental cyclic voltammetry .
  • Molecular Dynamics (MD): Simulate solvation structures with Li⁺ ions to optimize ionic conductivity in battery electrolytes .

Q. How do structural modifications of MTFP (e.g., aryl-substituted derivatives) affect bioactivity?

Answer: Derivatives like Methyl 2-(3-chlorophenyl)-3,3,3-trifluoropropionate (CAS 521) show enhanced lipophilicity and metabolic stability:

  • Structure-Activity Relationship (SAR): Electron-withdrawing substituents (e.g., Cl, CF₃) improve resistance to esterase hydrolysis .
  • Testing Protocol:
    • Incubate derivatives with human liver microsomes (HLM) and quantify parent compound via LC-MS .
    • Compare half-lives (t₁/₂) to prioritize candidates for medicinal chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.